![molecular formula C20H15F2N7O3S B11364707 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B11364707.png)
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the indole class of heterocyclic compounds.
- Physically, indole derivatives are crystalline and colorless, often with specific odors.
- The compound you’ve mentioned combines an indole scaffold with additional functional groups, making it an intriguing candidate for further exploration.
Indole: is a benzopyrrole derivative with an aromatic ring system. It plays a crucial role in various synthetic drug molecules and natural products.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature on indole derivatives.
- Generally, indole derivatives can be synthesized through various methods, including cyclization reactions, condensations, and functional group modifications.
- Industrial production methods would likely involve scalable processes, but without specific data, I can’t provide precise details.
Chemical Reactions Analysis
- Indole derivatives undergo diverse reactions due to their aromatic nature.
- Common reactions include electrophilic substitution (e.g., halogenation, nitration), nucleophilic substitution, and cyclization.
- Reagents like Lewis acids, strong bases, and oxidizing agents play essential roles.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- Indole derivatives exhibit a wide range of biological activities:
Antiviral: Some derivatives have shown inhibitory activity against influenza and Coxsackie B4 viruses.
Anticancer: Further exploration may reveal potential as anticancer agents.
Antioxidant: , , and activities are also worth investigating.
- In chemistry, indole derivatives serve as building blocks for drug discovery and medicinal chemistry.
Mechanism of Action
- Unfortunately, I couldn’t find specific information about this compound’s mechanism of action.
- Typically, indole derivatives interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to uncover its precise targets and pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, indole derivatives share features with other heterocyclic compounds.
- Researchers often compare them to related scaffolds, emphasizing their unique properties.
Properties
Molecular Formula |
C20H15F2N7O3S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H15F2N7O3S/c1-11(30)23-18-17(27-32-28-18)19-25-26-20(29(19)13-5-3-2-4-6-13)33-10-16(31)24-15-8-7-12(21)9-14(15)22/h2-9H,10H2,1H3,(H,24,31)(H,23,28,30) |
InChI Key |
LJZCVKZYQVICNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11364631.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11364639.png)
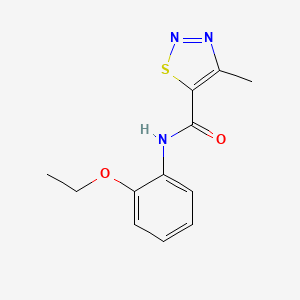

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364651.png)
![5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364659.png)


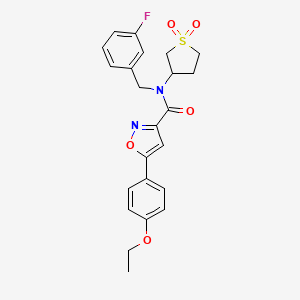
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B11364689.png)
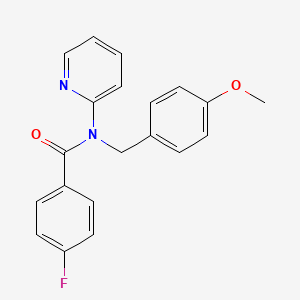
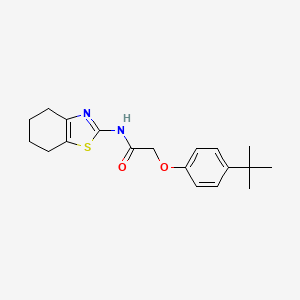
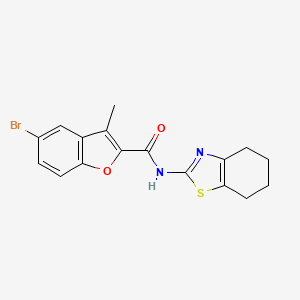
![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11364718.png)
